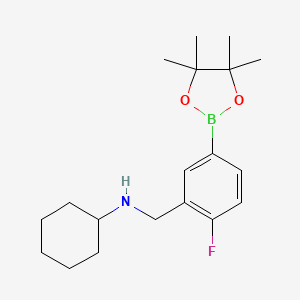![molecular formula C11H12N2O2S2 B2970065 N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide CAS No. 667910-38-5](/img/structure/B2970065.png)
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide” is a compound that belongs to the class of organic compounds known as benzenesulfonamides . It contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .
Aplicaciones Científicas De Investigación
Structural Studies of Sulfonamide Derivatives
A detailed structural analysis of nimesulide derivatives, including sulfonamides, was conducted to understand the effects of substitution on their supramolecular assembly. The study utilized X-ray powder diffraction to determine the crystal structures, revealing insights into the intermolecular interactions and molecular geometries of these compounds. The findings suggest that sulfonamide derivatives can exhibit complex hydrogen bonding patterns and supramolecular frameworks, which are critical for their biological activity and solubility (Dey et al., 2015).
Antimicrobial and Anticancer Activities
Sulfonamide compounds have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, methanesulfonicacid hydrazide derivatives demonstrated significant activity against both gram-positive and gram-negative bacteria, highlighting their potential as antimicrobial agents. Furthermore, some derivatives exhibited promising anticancer properties against various human cancer cell lines, indicating their potential in anticancer drug development (Özdemir et al., 2009).
Electrochemical Studies
Electrochemical studies on nimesulide, a compound structurally related to N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide, have provided insights into its redox behavior. These studies revealed that nimesulide can undergo both reduction and oxidation processes, which are crucial for its mechanism of action and metabolism. The electrochemical behavior of sulfonamide derivatives can inform their pharmacokinetic properties and guide the development of analytical methods for their detection and quantification (Álvarez-Lueje et al., 1997).
Biological and Environmental Metabolism
Research on the microbial metabolism of methanesulfonic acid, a structural component of sulfonamide derivatives, sheds light on the biogeochemical cycling of sulfur and the environmental fate of these compounds. Aerobic bacteria can utilize methanesulfonic acid as a sulfur source, demonstrating its biodegradability and relevance in environmental science. Understanding the microbial pathways involved in the degradation of sulfonamide compounds can inform environmental risk assessments and the design of more eco-friendly pharmaceuticals (Kelly & Murrell, 1999).
Mecanismo De Acción
Target of Action
It’s known that thiazole derivatives have been found to act on a wide range of biological targets, such as antimicrobial, antifungal, anti-inflammatory, antitumor, antiviral, and antioxidant targets .
Mode of Action
For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives are known to activate or inhibit various biochemical pathways, which can lead to a range of biological effects .
Pharmacokinetics
Thiazole derivatives are known to have diverse solubility properties, which can affect their bioavailability .
Result of Action
Thiazole derivatives have been found to have a range of effects, such as antimicrobial, antifungal, anti-inflammatory, antitumor, antiviral, and antioxidant effects .
Action Environment
The properties of thiazole derivatives can be affected by various factors, including the presence of other substances, ph, temperature, and light .
Propiedades
IUPAC Name |
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S2/c1-8-12-11(7-16-8)9-3-5-10(6-4-9)13-17(2,14)15/h3-7,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERXTCLQTPYQQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

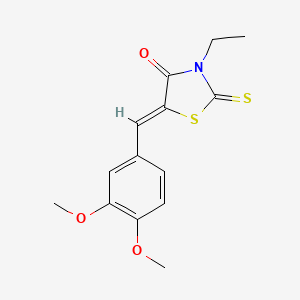

![(Z,E)-Bis[1-(3-ethoxyphenyl)ethylidene]hydrazine](/img/structure/B2969987.png)
![N-cyclopentyl-1-(3-ethoxypropyl)-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2969988.png)
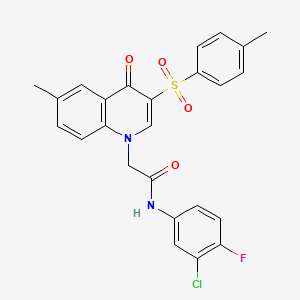
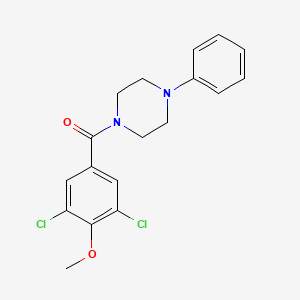

![2-{[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2969996.png)
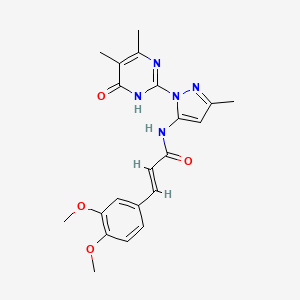

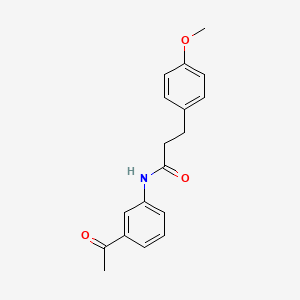

![3-(3-methylbenzyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2970004.png)
